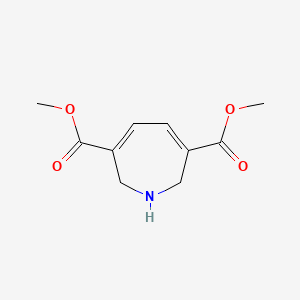

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQASSDHBGWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856725 | |

| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-54-6 | |

| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The silyl aza-Prins cyclization (SAPC) method, detailed in a 2022 Journal of Organic Chemistry study, involves the use of FeCl₃ as a Lewis acid catalyst to promote cyclization of 1-amino-3-triphenylsilyl-4-pentene precursors. Key steps include:

-

Precursor Activation : The amine group in the substrate reacts with aldehydes (e.g., isovaleraldehyde) under anhydrous conditions in dichloromethane (DCM).

-

Cyclization : FeCl₃ facilitates the formation of the azepine ring via a silyl-stabilized carbocation intermediate.

-

Desilylation : The triphenylsilyl group is removed during workup, yielding the tetrahydroazepine core.

Optimization Strategies

-

Catalyst Loading : A 30 mol% FeCl₃ loading at −20°C maximized yields (65–73%) while minimizing side reactions.

-

Solvent Effects : DCM provided optimal polarity for stabilizing intermediates without precipitating the catalyst.

-

Temperature Control : Lower temperatures (−20°C to 0°C) suppressed oligomerization, a common side reaction in azepine synthesis.

Table 1. Representative Yields from Silyl Aza-Prins Cyclization

| Substrate | Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| 1-Amino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | 65 | |

| 1-Amino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | 73 |

Phosphine-Catalyzed Cycloaddition

Methodology from CN102516172B Patent

A 2011 Chinese patent describes a cycloaddition approach using diethyl 2-vinylsuccinate and amine precursors in the presence of a phosphine catalyst. The reaction proceeds via a [4+3] cycloaddition mechanism:

-

Nucleophilic Activation : The phosphine catalyst abstracts a proton from the amine, generating a nucleophilic species.

-

Vinylsuccinate Addition : The activated amine attacks the diethyl 2-vinylsuccinate, forming a zwitterionic intermediate.

-

Ring Closure : Intramolecular cyclization yields the azepine ring, with ester groups at the 3,6-positions.

Advantages and Limitations

-

Advantages : High atom economy and stereochemical control.

-

Limitations : Requires strict anhydrous conditions and specialized phosphine ligands (e.g., tricyclohexylphosphine).

Equation 1 :

Grignard Reagent-Mediated Functionalization

Critical Parameters

-

Regioselectivity : The oxa-bridge directs Grignard addition to the less substituted carbon.

-

Catalyst Choice : Pd(OAc)₂ and triphenylphosphine co-catalysts improved yields to 85–90%.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

| Method | Yield Range (%) | Catalyst | Key Advantage |

|---|---|---|---|

| Silyl Aza-Prins | 65–73 | FeCl₃ | High functional group tolerance |

| Phosphine Cycloaddition | 50–68 | Tricyclohexylphosphine | Stereochemical control |

| Grignard Functionalization | 70–90 | Pd(OAc)₂ | Regioselective modification |

-

Feasibility : Silyl aza-Prins is preferred for scalability, while Grignard methods suit late-stage diversification.

-

Cost Considerations : Phosphine catalysts are expensive, limiting large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate undergoes various chemical reactions, including:

Rearrangement Reactions: It rearranges to methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate under the action of sodium methoxide or mineral acids.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, mineral acids, and N-bromosuccinimide. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.

Major Products

Scientific Research Applications

Chemistry

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions that are essential for developing new synthetic methodologies.

Biology

Research indicates that this compound may interact with various biomolecules, suggesting potential biological activities. Its mechanism of action involves modulating the activity of enzymes and receptors through the formation of active intermediates during chemical reactions.

Medicine

The compound is under investigation for its therapeutic potential. Preliminary studies have shown promising results in terms of:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties. Derivatives of this compound have demonstrated minimal inhibitory concentration values comparable to established antibiotics like streptomycin.

- Anticancer Activity : Initial studies suggest that this compound may inhibit tumor growth and proliferation due to its structural characteristics that allow interaction with cancer cell pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing innovative products and processes in various industries.

Case Studies and Research Findings

Several studies have explored the biological activities of azepine derivatives:

Antibacterial Studies

Research has indicated that derivatives of this compound possess antibacterial properties that warrant further investigation for potential applications in developing new anti-infective agents.

Anticancer Screening

Preliminary anticancer screening has shown that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is required to elucidate the specific mechanisms involved in its anticancer activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with specific biological targets. These studies provide insights into how the compound may exert its biological effects at a molecular level.

Mechanism of Action

The mechanism of action of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

- Core structure : Seven-membered azepine ring with partial unsaturation (2,7-dihydro configuration).

- Functional groups : Two methyl ester moieties at positions 3 and 4.

Analog 1: Dimethyl 1,3-Dioxolane-4,5-dicarboxylates (Compounds 7 and 8)

- Core structure : Five-membered 1,3-dioxolane ring (oxygen-containing).

- Functional groups : Two methyl esters and a hydroxyphenyl substituent.

- Key characteristics : Higher rigidity due to the smaller ring, enhanced stability from the dioxolane oxygen atoms, and demonstrated antimicrobial activity (e.g., MIC values of 4.8–5000 µg/mL against bacterial and fungal strains) .

Analog 2: Dimethyl 4-(Chloromethyl)pyridine-2,6-dicarboxylate (CMDPA)

- Core structure : Six-membered aromatic pyridine ring.

- Functional groups : Two methyl esters at positions 2 and 6; chloromethyl substituent at position 3.

- Key characteristics : Aromatic stability, electron-withdrawing effects from the pyridine nitrogen, and reactivity at the chloromethyl site for further functionalization .

Analog 3: (±)-1-Ethyl 3-methyl (3R)-2-(2-bromoethoxy)-3-phenyl-2,3,6,7-tetrahydro-1H-azepine-1,3-dicarboxylate (Compound 181)

- Core structure : Seven-membered azepine ring with a bromoethoxy substituent and phenyl group.

- Functional groups : Ethyl and methyl esters, bromoethoxy side chain.

Key Research Findings

- Antimicrobial activity : 1,3-dioxolane derivatives exhibit broad-spectrum activity, likely due to their ability to disrupt microbial membranes or enzyme function . The azepine compound’s bioactivity remains unexplored but could differ due to ring flexibility.

- Synthetic versatility : Pyridine and azepine analogs highlight the role of ring size and substituents in directing reactivity. For example, the chloromethyl group in CMDPA offers a handle for further modifications, while the bromoethoxy chain in Compound 181 enables click chemistry applications .

Biological Activity

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and research findings.

This compound is synthesized through various methods, typically involving the reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with sodium methoxide or mineral acids. The reaction conditions often use solvents like ethanol at temperatures ranging from room temperature to slightly elevated conditions.

Synthetic Pathways:

- Reagents Used: Sodium methoxide, mineral acids.

- Common Solvents: Ethanol.

- Typical Reaction Conditions: Mild to moderate temperatures.

The mechanism of action for this compound involves its interaction with various biomolecules. Its unique bicyclic structure allows it to participate in chemical reactions that lead to the formation of biologically active intermediates. These intermediates can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can have minimal inhibitory concentration (MIC) values comparable to established antibiotics like streptomycin . This suggests potential applications in developing new anti-infective agents.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural characteristics of azepines allow them to interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation. Further investigations are required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological activities of azepine derivatives:

- Antibacterial Studies:

- Anticancer Screening:

- Molecular Docking Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Bicyclic Azepine | Antimicrobial, Anticancer |

| Dimethyl 2,7-dimethyl-3H-azepine | Bicyclic Azepine | Limited studies on biological activity |

| 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine | Bicyclic Pyridine | Antimicrobial properties reported |

Q & A

What synthetic methodologies are commonly employed for preparing dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate?

Basic Research Question

The synthesis typically involves esterification of the parent azepine-dicarboxylic acid. A standard approach includes refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst. For example, analogous pyridine-dicarboxylate esters are synthesized via esterification of pyridine-2,6-dicarboxylic acid using H₂SO₄ in methanol, achieving yields >90% after purification . Adjustments to reaction time (6–12 hours) and acid-to-alcohol ratios (1:10–1:20) are critical for optimizing yield.

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and monitor hydrogenation states. For structurally related dihydropyridine derivatives, characteristic shifts include δ 2.5–3.5 ppm (CH₂ groups in the azepine ring) and δ 3.7–3.9 ppm (methoxy esters) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulae. For example, dimethyl tetrahydroimidazopyridine-dicarboxylates show [M+H]⁺ peaks with mass accuracy <5 ppm .

- IR Spectroscopy : Ester carbonyl stretches (C=O) appear at 1720–1750 cm⁻¹, while NH stretches in the azepine ring are observed near 3300 cm⁻¹ .

How does the electron-deficient azepine core influence reactivity in cycloaddition reactions?

Advanced Research Question

The 2,7-dihydro-1H-azepine ring, being electron-deficient due to ester conjugation, can act as a dienophile in Diels-Alder reactions. However, its reactivity differs from tetrazine analogs (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) due to ring strain and electron distribution. Computational studies suggest that substituent effects (e.g., electron-withdrawing groups) enhance reaction rates with electron-rich dienes . Experimental optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is advised to balance regioselectivity and yield.

Can this compound serve as a ligand or fluorescent probe in coordination chemistry?

Advanced Research Question

Pyridine-dicarboxylate analogs are used as ligands for metal ions (e.g., Cu²⁺, Fe³⁺) and fluorescent probes. For instance, dimethyl pyridine-2,6-dicarboxylate derivatives exhibit turn-off fluorescence upon binding Cu²⁺ via coordination to the ester carbonyl and pyridine nitrogen . Modifying the azepine scaffold with auxochromes (e.g., -NO₂, -CN) could enhance selectivity for specific cations, as demonstrated in BODIPY-based sensors .

How do experimental conditions affect discrepancies in reported spectral data?

Data Contradiction Analysis

Variations in melting points (e.g., 240–242°C vs. 243–245°C for similar compounds) arise from differences in crystallization solvents (e.g., ethanol vs. acetonitrile) or hydration states . NMR shifts may also differ due to solvent polarity (CDCl₃ vs. DMSO-d₆) or impurities. Researchers should replicate purification steps (e.g., column chromatography with silica gel, 60–120 mesh) and report solvent systems to ensure reproducibility.

What factorial design approaches optimize reaction conditions for large-scale synthesis?

Experimental Design

A two-level factorial design can evaluate variables like catalyst concentration (H₂SO₄: 5–10 mol%), temperature (60–80°C), and reaction time (8–16 hours). For example, a study on pyridine-dicarboxylate synthesis identified temperature as the most significant factor (p < 0.05), with optimal yields at 70°C and 12 hours . Response surface methodology (RSM) further refines these parameters for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.